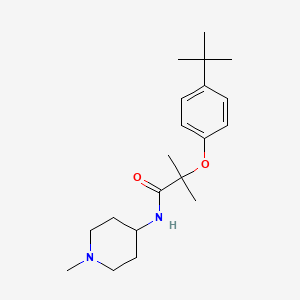![molecular formula C19H30N2O B4956028 [1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol, also known as PEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound can improve cognitive function and potentially treat neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP), a process that is involved in synaptic plasticity and memory formation. It has also been shown to increase the density of dendritic spines, which are structures involved in synaptic transmission. In animal models, this compound has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has several advantages for lab experiments, including its ability to enhance synaptic plasticity and improve cognitive function in animal models. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
Future research on [1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol could focus on its potential therapeutic applications in the treatment of neurological disorders. It could also explore the mechanisms underlying its effects on synaptic plasticity and memory formation. Additionally, research could investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This compound is then reacted with benzyl bromide to form N-benzylpiperidine. The final step involves the reduction of N-benzylpiperidine with sodium borohydride to form this compound.
Applications De Recherche Scientifique
[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Propriétés
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-16-18-7-4-11-21(15-18)19-9-13-20(14-10-19)12-8-17-5-2-1-3-6-17/h1-3,5-6,18-19,22H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIYQTMRXQXXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)

![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
